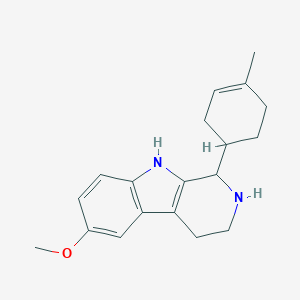![molecular formula C20H20N4O2S2 B282740 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide](/img/structure/B282740.png)
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.
Mecanismo De Acción
The mechanism of action of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer cell growth and survival. In Alzheimer's disease, the compound has been found to exert its neuroprotective effects by inhibiting the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
Studies on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide have shown that the compound has both biochemical and physiological effects. The compound has been found to modulate various signaling pathways involved in cancer cell growth and survival, leading to the inhibition of cancer cell proliferation. Additionally, the compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Physiologically, the compound has been found to have neuroprotective effects in Alzheimer's disease by preventing the formation of beta-amyloid plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. The compound has also shown potential in the treatment of Alzheimer's disease and as an anti-inflammatory agent. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide. One of the significant directions is to further explore the compound's anti-cancer activity and its potential use in cancer treatment. Additionally, research on the compound's neuroprotective effects in Alzheimer's disease and its anti-inflammatory activity can be further explored. Future research can also focus on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Overall, the potential therapeutic applications of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide make it an exciting subject of research for the scientific community.
Métodos De Síntesis
The synthesis method of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide involves the reaction of 3,5-dimethylaniline with 4-chlorobenzoyl chloride to form 4-(3,5-dimethylphenyl)benzoic acid. This intermediate is then reacted with thionyl chloride and subsequently with potassium thiocyanate to form 4-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of 4-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with acetic anhydride and potassium carbonate to form 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide.
Aplicaciones Científicas De Investigación
Research on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide has shown promising results in various scientific applications. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that the compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The compound has also shown potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C20H20N4O2S2 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
4-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-8-13(2)10-17(9-12)22-18(26)16-6-4-15(5-7-16)11-27-20-24-23-19(28-20)21-14(3)25/h4-10H,11H2,1-3H3,(H,22,26)(H,21,23,25) |
Clave InChI |
RIFGHPWYOAILCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)NC(=O)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282665.png)
![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)
![ethyl 4-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282672.png)
![Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282673.png)
![Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282674.png)
![Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282676.png)
![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282677.png)
![Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282680.png)
![Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B282683.png)